Ceftriaxone-d3

Beschreibung

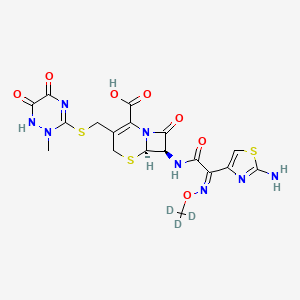

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAUVRVFOQPIGI-SBUQEZGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ceftriaxone-d3 (CAS 1132650-38-4)

This technical guide is structured to provide actionable, high-level insights for researchers utilizing Ceftriaxone-d3. It moves beyond basic catalog data to address the specific bioanalytical challenges associated with this compound, particularly the isotopic interference phenomena inherent to sulfur-rich antibiotics.

High-Precision Internal Standard for Bioanalysis

Executive Summary & Core Utility

Ceftriaxone-d3 (CAS 1132650-38-4) is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone. It serves as the "Gold Standard" Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.

However, unlike simple carbon-based drugs, Ceftriaxone-d3 presents a unique "Isotopic Overlap Challenge" due to the high sulfur content of the native molecule. This guide details the physicochemical properties, the specific interference mechanism, and the validated protocols required to use this standard effectively in Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

Chemical Profile & Physicochemical Properties

The deuterium labeling is located on the methoxyimino moiety of the C7 acyl side chain. This position is metabolically stable and retains the label during the primary fragmentation pathway used in MRM (Multiple Reaction Monitoring).

| Property | Specification |

| CAS Number | 1132650-38-4 (Disodium Salt) |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino )acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₈H₁₃D₃N₈Na₂O₇S₃ |

| Molecular Weight | ~602.56 g/mol (Disodium Salt) / ~557.60 g/mol (Free Acid) |

| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |

| Solubility | Soluble in Water, Methanol, and DMSO.[1][2][3][4][5] Slightly soluble in Ethanol. |

| pKa | Acidic (Carboxylic acid ~3.0, Amino-thiazole ~3.2, Enolic -OH ~4.0) |

| Storage | -20°C, Hygroscopic. Protect from light (photolabile). |

Critical Technical Insight: The "3-Sulfur" Isotope Effect

Expertise Note: A common failure mode in Ceftriaxone assays is the non-linearity of the Internal Standard response at high analyte concentrations. This is not ion suppression, but isotopic crosstalk .

The Mechanism: Native Ceftriaxone (C₁₈H₁₈N₈O₇S₃) contains three sulfur atoms. Sulfur-34 (³⁴S) has a natural abundance of ~4.2%.

-

The probability of a molecule containing heavy isotopes creates a significant "M+3" peak in the native spectrum.

-

Native M+0: 555 m/z[3]

-

Native M+3: 558 m/z (Overlap with IS Precursor)

-

IS M+0: 558 m/z

At high physiological concentrations (e.g., >100 µg/mL in plasma), the M+3 isotope of the native drug contributes a signal to the 558 transition, artificially inflating the IS peak area.

Mitigation Strategy (The "Self-Validating" Protocol):

-

High IS Concentration: Spike Ceftriaxone-d3 at a concentration significantly higher than typical trace assays (e.g., 5–10 µg/mL) to render the M+3 contribution negligible.

-

Crosstalk Check: Run a "ULOQ (Upper Limit of Quantification) without IS" sample. If the signal in the IS channel (558/399) exceeds 5% of the typical IS response, you must mathematically correct for the contribution or dilute samples.

Optimized LC-MS/MS Method Development

The following parameters are derived from validated methods for human plasma and tissue analysis.

A. Mass Spectrometry (MRM Parameters)

Ionization: ESI Positive Mode Source Temperature: 500°C - 600°C (Compound is thermally sensitive; avoid excessive heat).

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Structural Logic |

| Ceftriaxone (Native) | 555.0 m/z | 396.1 m/z | 20–25 | Loss of Triazine ring (Side chain R2) |

| Ceftriaxone-d3 (IS) | 558.0 m/z | 399.1 m/z | 20–25 | Label on R1 (Methoxy) is retained |

B. Chromatographic Conditions

Ceftriaxone is highly polar and acidic. Standard C18 columns often yield poor retention or tailing.

-

Column: HSS T3 or C18 Polar Embedded (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffer is critical for peak shape).[6]

-

Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).

Figure 1: Recommended LC Gradient Profile for Ceftriaxone-d3 separation.

Sample Preparation Workflow

Protein precipitation (PPT) is the preferred method due to Ceftriaxone's high polarity, which makes Liquid-Liquid Extraction (LLE) difficult without ion-pairing agents.

Figure 2: Optimized Protein Precipitation Workflow minimizing matrix effects.

Protocol Notes:

-

Acidification: Do not add strong acid (HCl) during precipitation as Ceftriaxone can degrade to Ceftriaxone-lactam under highly acidic conditions over time.

-

Temperature: Keep all reagents and the autosampler at 4°C. The beta-lactam ring is susceptible to hydrolysis at room temperature.

Validation & Quality Assurance

To ensure Trustworthiness and Integrity of the data, the following criteria must be met:

-

Linearity: R² > 0.995 over the range of 1.0 – 200 µg/mL.

-

Isotope Contribution Factor: The signal of the IS in the presence of ULOQ (native) must be < 20% of the LLOQ IS response (or mathematically corrected).

-

Stability:

-

Stock Solution: Stable for 1 month at -20°C in water/methanol (50:50).

-

Autosampler: Stable for ~24 hours at 10°C. Degradation products (isomerization) may appear as pre-peaks.

-

References

-

Wongchang, T. et al. (2019). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.

-

Lin, Y. et al. (2021). "Antibiotics accumulate in Klebsiella pneumoniae liver abscesses but fail to eliminate antibiotic-tolerant populations." PNAS.

-

Decosterd, L.A. et al. (2018). "Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma." Journal of Chromatography B.

-

PubChem Compound Summary. "Ceftriaxone-d3." National Center for Biotechnology Information.

-

Toronto Research Chemicals. "Ceftriaxone-d3 Disodium Salt Data Sheet."

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromspec.com [chromspec.com]

- 3. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Ceftriaxone-d3 Disodium Salt

Precision Weighing, Molecular Characterization, and Bioanalytical Application[1]

Part 1: Executive Summary & Core Utility

Ceftriaxone-d3 Disodium Salt is the stable isotope-labeled analog of the third-generation cephalosporin antibiotic, Ceftriaxone.[1][2] It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1]

By incorporating three deuterium atoms (

Target Audience: Bioanalytical Chemists, DMPK Scientists, and QC Analysts.[1]

Part 2: Molecular Identity & Physicochemical Properties[1]

The accurate preparation of calibration standards relies on distinguishing between the Free Acid , the Anhydrous Salt , and the Hydrated Salt .[1] Confusion between these forms is the leading cause of quantitative bias in pharmacokinetic (PK) assays.[1]

The Molecular Weight Matrix

The following table provides the definitive molecular weights required for stoichiometric calculations.

| Chemical Form | Molecular Formula | MW ( g/mol ) | Application Note |

| Ceftriaxone-d3 (Free Acid) | 557.60 | Theoretical basis for molarity.[1] | |

| Ceftriaxone-d3 Disodium (Anhydrous) | 601.56 | Primary Reference for salt correction.[1] | |

| Ceftriaxone-d3 Disodium (Hemiheptahydrate) | ~664.61 | Common commercial solid form.[1] | |

| Native Ceftriaxone Disodium (Ref) | 598.54 | For comparison (Mass shift = 3.02 Da).[1] |

Critical Insight: Most commercial "Ceftriaxone-d3 Disodium" is supplied as a hydrate (often hemiheptahydrate).[1] You cannot use the theoretical anhydrous weight (601.[1]56) for weighing without correcting for water content found in the specific Certificate of Analysis (CoA).

Structural Localization of the Isotope

The deuterium label is located on the methoxy group of the oxime moiety attached to the aminothiazole ring.[1] This position is metabolically stable and does not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, unlike amide protons.[1]

Figure 1: The deuterium label (

Part 3: Bioanalytical Application (LC-MS/MS)

Mass Spectrometry Transitions

To establish a selective Multiple Reaction Monitoring (MRM) method, the following transitions are standard. The fragmentation typically involves the loss of the triazine side chain or cleavage of the beta-lactam ring, but the fragment containing the methoxy-d3 group must be monitored.[1]

-

Ionization Mode: Positive ESI (

) -

Native Transition:

555.1 -

IS Transition (d3):

558.1

Analytical Workflow

The following diagram illustrates the integration of Ceftriaxone-d3 into a regulated bioanalytical workflow.

Figure 2: LC-MS/MS Workflow.[1] The IS is added prior to extraction to compensate for recovery variations.

Part 4: Experimental Protocol (Stock Preparation)

Objective: Prepare a primary stock solution of Ceftriaxone-d3 at 1.0 mg/mL (free acid equivalent).

The "Salt Factor" Calculation

Because the reference standard is a disodium salt (and likely hydrated), you must calculate the Purity-Corrected Mass to weigh.[1]

Formula:

Where:

- : Target concentration of Free Acid (e.g., 1.0 mg/mL).

- : Volume of solvent (e.g., 10.0 mL).

- : Chemical purity from CoA (decimal, e.g., 0.98).[1]

- : Water content from CoA (decimal, e.g., 0.10 for ~10% water).[1]

-

: Salt conversion factor (Free Acid MW / Anhydrous Salt MW).[1]

- [1]

Step-by-Step Methodology

-

Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (20-25°C) before opening to prevent condensation (the salt is hygroscopic).

-

Weighing: Using a microbalance (readability 0.01 mg), weigh the calculated amount into a deactivated amber glass vial.

-

Solubilization: Dissolve in 50:50 Water:Methanol .

-

Sonication: Sonicate for 2 minutes to ensure complete dissolution.

-

Storage: Aliquot immediately into single-use PP tubes and store at -80°C . Stability is typically < 1 month at -20°C due to beta-lactam ring hydrolysis [1].[1]

References

-

Ceftriaxone Sodium (Anhydrous) - PubChem Compound Summary . National Center for Biotechnology Information.[1] (2024).[1][2][4] PubChem. Available at: [Link]

-

Ceftriaxone-d3 Disodium Salt Reference Standard . Pharmaffiliates. Available at: [Link]

Sources

- 1. Ceftriaxone sodium anhydrous | C18H16N8Na2O7S3 | CID 23715082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purchase [D3]-Ceftriaxone disodium salt [nucleosyn.com]

- 3. Ceftriaxone-d3 Disodium Salt | LGC Standards [lgcstandards.com]

- 4. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ceftriaxone vs. Ceftriaxone-d3 in Bioanalytical Applications

Executive Summary

Ceftriaxone , a third-generation cephalosporin, is a cornerstone antibiotic for treating severe bacterial infections. In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is non-negotiable.

Ceftriaxone-d3 serves as the critical Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays. By incorporating three deuterium atoms into the methoxyimino moiety, it mimics the physicochemical behavior of the analyte while providing a distinct mass shift (+3 Da). This guide dissects the structural nuances, mass spectrometric behavior, and specific experimental protocols required to utilize Ceftriaxone-d3 effectively, with a specific focus on overcoming isotopic interference challenges.

Part 1: Structural & Physicochemical Characterization[1]

The efficacy of Ceftriaxone-d3 as an internal standard relies on its ability to track the analyte through extraction and ionization while remaining spectrally distinct.

Chemical Structure Comparison

The fundamental difference lies in the methoxyimino side chain attached to the aminothiazole ring.

-

Ceftriaxone (Native): Contains a standard methoxy group (

). -

Ceftriaxone-d3 (SIL-IS): The methyl hydrogens are replaced by deuterium (

).

| Feature | Ceftriaxone (Native) | Ceftriaxone-d3 (IS) |

| Molecular Formula | ||

| Molar Mass | 554.58 g/mol | 557.60 g/mol |

| Monoisotopic Mass | 554.05 Da | 557.07 Da |

| Label Position | N/A | Methoxyimino group ( |

| LogP | ~ -1.7 (Hydrophilic) | ~ -1.7 (Identical) |

| pKa (Acidic) | ~ 3.0 (Carboxylic acid) | ~ 3.0 (Identical) |

Structural Visualization

The following diagram highlights the specific site of deuteration and the fragmentation logic used in MS/MS.

Figure 1: Structural relationship between the analyte and its deuterated isotopologue.

Part 2: Mass Spectrometry & Isotopic Interference[2]

This is the most critical technical section. While Ceftriaxone-d3 is the industry standard, it presents a specific challenge due to the sulfur-rich nature of the molecule.

The "Sulfur Problem" (Isotopic Cross-talk)

Ceftriaxone contains three sulfur atoms. Sulfur has a significant natural heavy isotope (

-

The Risk: The natural isotope distribution of native Ceftriaxone creates an "M+3" peak (due to combinations of

, -

The Consequence: If the concentration of native Ceftriaxone is extremely high (e.g.,

samples), the "M+3" signal from the native drug contributes to the Internal Standard channel, leading to IS signal suppression or quantification bias .

Mitigation Strategy:

-

Chromatographic Separation: While IS and analyte usually co-elute, slight separation (due to the deuterium isotope effect) can sometimes help, though not ideal for compensating matrix effects.

-

Calibration Range: Ensure the Upper Limit of Quantification (ULOQ) does not saturate the detector or create excessive isotopic overlap.

-

Alternative IS: If interference >5%, consider Ceftriaxone-d6 or a structural analog like Cefotaxime (though a SIL-IS is always preferred).

MRM Transitions

For quantitative bioanalysis (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation usually involves the cleavage of the amide bond or the triazine ring.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |

| Ceftriaxone | 555.1 | 396.1 | ~18-25 | Primary Quantifier |

| Ceftriaxone | 555.1 | 324.0 | ~30 | Qualifier |

| Ceftriaxone-d3 | 558.1 | 399.1 | ~18-25 | Retains Label |

| Ceftriaxone-d3 | 558.1 | 327.0 | ~30 | Retains Label |

Note: The shift from 396 to 399 confirms that the fragment ion retains the methoxyimino group where the deuterium is located.

Part 3: Validated Experimental Protocol

The following workflow is designed for human plasma but is adaptable to other matrices. It prioritizes protein precipitation (PPT) for throughput.

Reagents & Materials

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

-lactam ring). -

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm.

Sample Preparation (Step-by-Step)

-

Aliquot: Transfer 50-100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in 50:50 MeOH:Water).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution (Optional): If sensitivity is too high or matrix effect is strong, dilute the supernatant 1:1 with Mobile Phase A before injection.

LC-MS/MS Workflow Diagram

Figure 2: Optimized bioanalytical workflow for Ceftriaxone quantification.

Part 4: Stability & Handling

Stability of the Deuterium Label

The methoxyimino (

Beta-Lactam Instability

Both Ceftriaxone and Ceftriaxone-d3 contain a labile

-

Storage: Stock solutions must be stored at -20°C or -80°C.

-

pH Sensitivity: Avoid alkaline buffers. Hydrolysis occurs rapidly at pH > 7.5. Maintain processed samples at 4°C in the autosampler.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71314627, Ceftriaxone-d3. Retrieved from [Link][2]

-

Wong, Y., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Retrieved from [Link]

-

Page-Sharp, M., et al. (2017). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole. CORE. Retrieved from [Link]

Sources

Optimizing Bioanalysis of Ceftriaxone: The Critical Role of Deuterated Internal Standards

Executive Summary: The Precision Paradox

Ceftriaxone, a third-generation cephalosporin, presents a unique paradox in bioanalysis. While it is clinically ubiquitous, its quantification in plasma via LC-MS/MS is notoriously difficult due to two factors: extreme polarity and beta-lactam instability .[1][2]

Standard external calibration often fails to account for the variable matrix suppression observed in hemolytic or hyperlipidemic plasma. Consequently, the use of a Stable Isotope Labeled Internal Standard (SIL-IS)—specifically Ceftriaxone-d3 —is not merely a recommendation; it is a prerequisite for data integrity.[1][2]

This guide details the physicochemical properties of Ceftriaxone-d3, the "Deuterium Effect" in chromatography, and a self-validating protocol to overcome the inherent isotopic cross-talk that often ruins assay linearity.

Physicochemical Profile: Native vs. Deuterated

To design a robust assay, one must understand the structural differences between the analyte and its dimensional anchor.

Table 1: Comparative Properties

| Property | Native Ceftriaxone (Disodium) | Ceftriaxone-d3 (Internal Standard) | Impact on Bioanalysis |

| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ | C₁₈H₁₃D₃ N₈Na₂O₇S₃ | +3 Da mass shift allows MS discrimination.[1][2] |

| Monoisotopic Mass | ~554.0 Da (Free Acid) | ~557.0 Da (Free Acid) | Precursor ion selection (M+H)⁺.[1][2] |

| Label Position | N/A | Trideuteromethyl (-CD₃) on the triazine ring.[1][2] | Metabolic Stability: The methyl group is chemically stable, preventing H/D back-exchange in aqueous solvents. |

| pKa | 3.0 (COOH), 3.2 (NH₃⁺), 4.1 (Enol) | Identical | Co-extraction efficiency is maintained across pH ranges.[1][2] |

| Solubility | High (Water), Low (Organic) | Identical | Requires high aqueous content in mobile phase start.[1][2] |

The "Deuterium Isotope Effect" in Chromatography

A common misconception is that SIL-IS co-elutes perfectly with the analyte. In Reverse Phase LC (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds, reducing the hydrophobic surface area.

-

Observation: Ceftriaxone-d3 may elute 0.05–0.10 minutes earlier than native Ceftriaxone.[1][2]

-

Risk: If the matrix suppression zone (e.g., phospholipids) elutes exactly between the IS and the Analyte, the IS will not compensate correctly.

-

Mitigation: Ensure the retention factor (

) is

Critical Validation: The Isotopic Cross-Talk Challenge

The most frequent failure mode in Ceftriaxone-d3 assays is Isotopic Contribution .

Native Ceftriaxone contains three Sulfur atoms (

Diagram 1: The Isotopic Interference Mechanism

The following diagram illustrates why high concentrations of native drug can falsify the Internal Standard signal.

Caption: High concentrations of Native Ceftriaxone contribute a "false" signal to the IS channel (m/z 558) due to naturally occurring Sulfur-34 and Carbon-13 isotopes.[1][2]

Corrective Action:

-

Increase IS Concentration: Use a higher concentration of Ceftriaxone-d3 (e.g., 500 ng/mL) to make the native interference negligible by comparison.

-

Upper Limit of Quantification (ULOQ) Cap: Do not extend the calibration curve unnecessarily high. Cap it at clinically relevant peaks (e.g., 200 µg/mL) to limit M+3 abundance.[1]

Experimental Protocol: Stability-First Extraction

Ceftriaxone contains a labile beta-lactam ring.[1][2][3] It degrades rapidly at pH > 8.0 and pH < 5.0. However, protein precipitation (PPT) often requires acid.[1][2]

The Solution: A buffered "Crash" approach.

Reagents[1][2]

-

Internal Standard Working Solution: Ceftriaxone-d3 at 5 µg/mL in water.[1][2]

-

Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (Acidification is necessary to protonate the carboxylic acid for retention, but exposure time must be minimized).

Step-by-Step Workflow

Caption: Optimized PPT workflow. Dilution with water (Step 3) is critical to prevent solvent effects on early-eluting polar compounds like Ceftriaxone.[1][2]

LC-MS/MS Method Parameters

This method assumes a standard Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters TQ-XS).[1][2]

Mass Spectrometry (ESI+)[1][2]

| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Role |

| Ceftriaxone | 555.1 | 396.1 | 25 | Quantifier |

| Ceftriaxone | 555.1 | 167.1 | 40 | Qualifier |

| Ceftriaxone-d3 | 558.1 | 399.1 | 25 | Internal Standard |

Note: The transition 555 -> 396 corresponds to the loss of the triazine ring side chain.

Chromatography[1][3][5][6][7][8]

-

Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18).[1] Standard C18 often suffers from pore dewetting with 100% aqueous loading.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient:

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform these two checks during method development:

-

The "Blank + IS" Check: Inject a blank sample containing only Internal Standard. Monitor the Native channel (555 -> 396).[1][2]

-

The "ULOQ + No IS" Check: Inject the highest standard (ULOQ) without Internal Standard. Monitor the IS channel (558 -> 399).[1][2]

References

-

Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[2] [Link][1][2]

-

Wong, G., et al. (2022).[1] Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[3][4][5][6] Wellcome Open Research. [Link]

-

Page, M., et al. (2015).[1] In Vitro Ceftriaxone Stability at New-borns' Rectal pH Assessed by UV and HPLC Methods.[1][2] Walsh Medical Media.[2] [Link]

-

PubChem. (2023).[1][2] Ceftriaxone-d3 Compound Summary. National Library of Medicine. [Link][1][2]

Sources

- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 2. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 6. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Ceftriaxone-d3 Solubility, Stability, and Stock Preparation

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Ceftriaxone-d3 (typically supplied as the disodium salt) is the stable isotope-labeled internal standard (IS) required for the precise quantification of Ceftriaxone in biological matrices via LC-MS/MS.[1][2]

The critical challenge in handling Ceftriaxone-d3 lies in the dichotomy between its solubility (favored in aqueous media) and its compatibility with organic-heavy LC-MS mobile phases.[1][2] Furthermore, the beta-lactam ring inherent to the cephalosporin core presents significant stability risks in protic solvents if not managed correctly.

Chemical Profile

| Property | Detail |

| Compound Name | Ceftriaxone-d3 Disodium Salt |

| Chemical Class | Third-generation Cephalosporin (Beta-lactam) |

| Isotope Label | Deuterium (d3) on the methoxyimino group |

| Molecular Weight | ~557.6 g/mol (Disodium salt form) |

| Polarity | High (Ionic/Polar) |

Physicochemical Solubility Profile

Understanding the solubility mechanism is not merely about "what dissolves where," but why it behaves that way. This causality dictates your stock solution strategy.

Water Solubility: The Ionic Driver

Ceftriaxone-d3 is a disodium salt .[1] In water, it dissociates into the anionic ceftriaxone moiety and two sodium cations. This dissociation is thermodynamically favorable due to strong ion-dipole interactions between the water molecules and the charged species.

-

Mechanism: High dielectric constant of water (

) stabilizes the dissociated ions.

Methanol Solubility: The Dielectric Barrier

Methanol has a significantly lower dielectric constant (

-

Solubility Status: Sparingly Soluble to Slightly Soluble .

-

The "Salting Out" Effect: Research indicates that adding methanol to an aqueous solution of ceftriaxone sodium decreases its solubility, effectively "salting out" the compound [1, 2].[3]

-

Operational Hazard: Attempting to dissolve Ceftriaxone-d3 powder directly in 100% methanol will likely result in a suspension or extremely slow dissolution, leading to inaccurate stock concentrations.[1]

Comparative Data Summary

| Solvent System | Solubility Rating | Stability Risk | Application Context |

| Pure Water | High (Freely Soluble) | Moderate (Hydrolysis over time) | Primary Stock Preparation |

| Pure Methanol | Low (Sparingly Soluble) | Low (if dissolved); High (Precipitation) | Protein Precipitation (PPT) |

| 50:50 Water:MeOH | Moderate | Moderate | Working Standard Dilution |

| DMSO | High | High (Oxidation/Freezing issues) | Alternative Stock (Not recommended for aqueous LC modes) |

Mechanism of Solvation & Stability (Visualized)

The following diagram illustrates the solvation logic and the competing risks of hydrolysis (in water) versus precipitation (in methanol).

Figure 1: Solvation mechanics of Ceftriaxone-d3 disodium salt.[1][2] Note the divergence in solubility outcomes based on solvent polarity.

Validated Experimental Protocols

This section outlines the Self-Validating System for preparing standards. The protocol uses water for dissolution (to ensure accuracy) and methanol for dilution (to match LC mobile phases).[2]

Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, accurate starting concentration. Critical Constraint: Do not use 100% Methanol.

-

Equilibration: Allow the Ceftriaxone-d3 vial to reach room temperature (prevent condensation).

-

Weighing: Weigh approximately 1-2 mg of Ceftriaxone-d3 into a deactivated glass vial. Note: Correct for purity and salt form (disodium) to calculate the free acid equivalent.

-

Dissolution: Add HPLC-grade Water to achieve a concentration of 1.0 mg/mL.

-

Why? Instant dissolution ensures no solid particles remain, guaranteeing the concentration is true [3].

-

-

Verification: Vortex for 30 seconds. Inspect visually for clarity.

-

Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C .

Working Standard Preparation (LC-MS Ready)[1][4]

Objective: Dilute the stock for use as an Internal Standard (IS) spiking solution.

-

Thawing: Thaw the aqueous stock on ice.

-

Dilution Solvent: Prepare a 50:50 (v/v) Methanol:Water mixture.[2]

-

Procedure: Dilute the Primary Stock (1.0 mg/mL) to the target IS concentration (e.g., 100 ng/mL or 1 µg/mL) using the 50:50 diluent.

-

Usage: Use fresh. Discard working standards after 24 hours if stored at room temperature.

Stability & Degradation Pathways[1][8][9]

Researchers must be aware that "Soluble" does not mean "Stable."

Hydrolysis (The Water Trap)

In aqueous solutions, the beta-lactam ring is susceptible to hydrolytic opening. This reaction is catalyzed by:

-

pH: Optimal stability is near pH 7.5. Acidic or highly basic conditions accelerate degradation [5].

-

Temperature: Degradation follows pseudo-first-order kinetics.[1][2] At 25°C, significant degradation occurs within days. At -20°C, the reaction is kinetically stalled [6].

Methanolysis (The Organic Trap)

While less rapid than hydrolysis, beta-lactams can undergo alcoholysis (methanolysis) in pure methanol, where the methoxy group attacks the carbonyl of the beta-lactam ring. This is another reason why storing stocks in 100% methanol is ill-advised for long-term reference standards.[1][2]

Stock Preparation Workflow (Decision Tree)

Figure 2: Decision matrix for stock solution preparation, highlighting the critical failure point of using pure methanol.

LC-MS/MS Method Optimization

When developing the analytical method, the solubility profile dictates the sample preparation strategy.

-

Protein Precipitation (PPT): Methanol is the preferred precipitant for plasma samples containing Ceftriaxone.

-

Protocol: Add IS (in 50:50 water/MeOH) to plasma.[2][4] Add 3-4 volumes of pure Methanol. Vortex. Centrifuge.

-

Note: Although Ceftriaxone is sparingly soluble in pure methanol, the residual water in the plasma (~90% water) creates a final supernatant mixture (approx 80:20 MeOH:Water) where Ceftriaxone remains soluble [7].

-

References

-

Yan, W., et al. (2004). Solubility and Density of the Disodium Salt Hemiheptahydrate of Ceftriaxone in Water + Methanol Mixtures. Journal of Chemical & Engineering Data, 49(6), 1691–1694. [1][2]

-

Li, Q., et al. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(6).[7][8]

-

FDA. (2017).[1][2] Ceftriaxone for Injection, USP - Prescribing Information.[1][9][2] Food and Drug Administration.

-

Al-Nawwab, A. (2010).[1][2][10] Ceftriaxone stability and sensitive analysis by fully validated ion-pair HPLC assay in human plasma. TSI Journals.

-

PubChem. (2023).[1][2] Ceftriaxone-d3 | C18H18N8O7S3.[1][2] National Library of Medicine. [1][2]

-

Zajac, M., et al. (2002). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. Journal of Chromatography B.

-

Page, M., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Clinical Biochemistry.

-

Thermo Fisher Scientific. (2016).[1][2] Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma. Thermo Scientific Technical Notes.

Sources

- 1. Ceftriaxone-d3 Disodium Salt | LGC Standards [lgcstandards.com]

- 2. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tsijournals.com [tsijournals.com]

Difference between Ceftriaxone-d3 and Ceftriaxone sodium

Comparative Analysis for Bioanalytical Applications[1][2]

Executive Summary

This guide delineates the critical distinctions between Ceftriaxone Sodium , a third-generation cephalosporin antibiotic used clinically, and Ceftriaxone-d3 , its stable isotope-labeled analog employed exclusively as an Internal Standard (IS) in quantitative bioanalysis.[1][2]

While chemically homologous, their roles are mutually exclusive: Ceftriaxone Sodium is the analyte of interest (the target), whereas Ceftriaxone-d3 is the metrological ruler used to normalize data against matrix effects and recovery variations during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Part 1: Chemical & Molecular Architecture[1][2]

The fundamental difference lies in the isotopic substitution of hydrogen atoms with deuterium (

Comparative Physicochemical Profile[1][3][4]

| Feature | Ceftriaxone Sodium (Therapeutic) | Ceftriaxone-d3 (Internal Standard) |

| Role | API (Active Pharmaceutical Ingredient) | Bioanalytical Internal Standard |

| Chemical Formula | ||

| Molecular Weight | ~598.5 (Hemiheptahydrate salt) | ~601.6 (Disodium salt) |

| Monoisotopic Mass (Free Acid) | 554.05 Da | 557.07 Da (+3 Da shift) |

| CAS Number | 74578-69-1 (Hemiheptahydrate) | 1132650-38-4 (Disodium) |

| Isotopic Label Position | None (Natural abundance) | Methoxy group ( |

| Clinical Status | Approved for human use | TOXIC / RESEARCH USE ONLY |

Structural Visualization

The following diagram illustrates the specific site of deuteration on the methoxy oxime side chain, which is critical because this moiety is retained in the primary MS/MS fragment ion, ensuring the label is not lost during fragmentation.

Caption: Structural comparison highlighting the stable isotope labeling on the methoxy group, resulting in a +3 Da mass shift.

Part 2: The Bioanalytical Imperative (Why use d3?)

In high-stakes pharmacokinetic (PK) studies, simple structural analogs (like Cefotaxime) are often insufficient as internal standards due to Matrix Effects .[1][2]

1. Correction of Matrix Effects

Biological fluids (plasma, urine) contain phospholipids and salts that can suppress or enhance ionization in the MS source.

-

Mechanism: Because Ceftriaxone-d3 is chemically nearly identical to the analyte, it co-elutes (or elutes very closely) with Ceftriaxone.[1][2]

-

Result: Both the drug and the d3-standard experience the exact same ionization suppression or enhancement at that specific moment in the gradient. The ratio of Area

/ Area

2. The "Cross-Talk" Phenomenon (Critical Expertise)

A common pitfall in Ceftriaxone analysis is the Isotopic Contribution .

-

The Problem: Natural Ceftriaxone contains Carbon-13, Sulfur-34, etc.[1][2] The naturally occurring M+3 isotope of Ceftriaxone (approx. 558 Da) has the same mass as the Ceftriaxone-d3 monoisotopic peak.

-

The Risk: If the concentration of the drug is extremely high (e.g., Cmax samples), the M+3 isotope of the drug can "spill over" into the IS channel, artificially inflating the IS signal.

-

Mitigation: Chromatographic separation is difficult as they co-elute. The primary solution is to use a sufficiently high concentration of IS (so the interference is negligible) or mathematically correct for the isotopic contribution [1].

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Ceftriaxone in human plasma.[5][6][7] It prioritizes the stability of the beta-lactam ring, which is susceptible to hydrolysis in acidic conditions.

Workflow Diagram

Caption: Step-by-step bioanalytical workflow ensuring matrix normalization via the d3-standard.

Detailed Methodology

1. Sample Preparation (Protein Precipitation):

-

Step: Aliquot 50 µL of plasma.

-

Spike: Add 20 µL of Ceftriaxone-d3 working solution (e.g., 5 µg/mL in water).[1][2]

-

Precipitate: Add 200 µL of Methanol. Note: Avoid highly acidic precipitation agents (like TCA) as Ceftriaxone degrades rapidly at pH < 2.[1][2]

-

Process: Vortex for 1 min, Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant and dilute 1:1 with HPLC-grade water to match the initial mobile phase strength.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH ~4.5 - 6.0).[1][2] Crucial: Avoid strong acids like 0.1% TFA.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 5% B to 95% B over 3 minutes.

3. Mass Spectrometry (MRM Parameters): The transition targets the loss of the triazine side chain, retaining the methoxy-labeled thiazole core [2].

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Ceftriaxone | 555.1 | 396.1 | ~18 |

| Ceftriaxone-d3 | 558.1 | 399.1 | ~18 |

Note: The +3 Da shift is maintained in the fragment (396 vs 399), confirming the label stability.

Part 4: Handling, Stability & Precautions

1. pH Sensitivity (Hydrolysis Risk): Ceftriaxone (both sodium and d3 forms) contains a beta-lactam ring and an oxime.[1][2] It is notoriously unstable in acidic solutions.

-

Protocol: Do not use 0.1% Formic Acid as a diluent for stock solutions. Use water or a buffered solution (pH 6-7).[1][2]

-

Storage: Store stock solutions at -80°C. Thawed samples should be processed within 4 hours.

2. Deuterium Isotope Effect on Retention: While d3 isotopes usually co-elute with the parent, deuterium is slightly less lipophilic than hydrogen.

-

Observation: On high-efficiency UPLC columns, Ceftriaxone-d3 may elute slightly earlier (by 0.02 - 0.05 min) than Ceftriaxone Sodium.[1][2]

-

Impact: Ensure the integration window covers both peaks if they slightly separate, though in most standard runs they will overlap perfectly [3].

3. Light Sensitivity:

Both forms are photo-labile.[1][2] All preparation should occur under yellow light or in amber glassware to prevent

References

-

Ahsman, M. J., et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry.[5][6][7] ResearchGate.[8][9] Available at: [Link]

-

PubChem. (2024).[2][10][11] Ceftriaxone-d3 | C18H18N8O7S3.[1][2][10][11][12] National Library of Medicine. Available at: [Link][1][2]

-

Wang, S., & Cohen, R. D. (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE.[13] Available at: [Link][1][2]

Sources

- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ceftriaxone sodium salt | C18H17N8NaO7S3 | CID 23679441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison between original and generic versions of ceftriaxone sodium preparation for injection: compatibility with calcium-containing product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ceftriaxone, (E)- | C18H17N8O7S3- | CID 71587342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

Navigating the Isotopic Landscape: A Technical Guide to Ceftriaxone-d3 Isotopic Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical analysis, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards in quantitative bioanalysis. Ceftriaxone-d3, the deuterated analog of the widely used cephalosporin antibiotic, serves as a critical internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling robust and accurate quantification of ceftriaxone in complex biological matrices. The integrity of such bioanalytical data is fundamentally reliant on the quality of the SIL internal standard, with isotopic purity being a paramount attribute. This in-depth technical guide provides a comprehensive overview of the specifications for Ceftriaxone-d3 isotopic purity, the analytical methodologies for its determination, and the underlying scientific principles and regulatory considerations.

The Criticality of Isotopic Purity in Deuterated Internal Standards

Deuterated compounds, such as Ceftriaxone-d3, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation and analysis.[2] However, the presence of unlabeled (d0) or partially labeled isotopologues in a deuterated standard can significantly compromise assay accuracy and reliability.

High isotopic purity, typically defined as an isotopic enrichment of ≥98% , is crucial for several reasons:[1]

-

Minimizing Crosstalk: Interference from the isotopic cluster of the analyte with the signal of the deuterated internal standard, or vice versa, can lead to inaccurate quantification. High isotopic purity of the internal standard minimizes this "crosstalk."

-

Ensuring Accurate Quantification: The presence of a significant amount of the unlabeled analyte in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to biased results.

-

Maintaining Assay Sensitivity: A high abundance of the desired deuterated isotopologue ensures a strong and reliable signal for the internal standard, which is essential for achieving the desired lower limit of quantification (LLOQ) for the analyte.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using well-characterized internal standards in bioanalytical method validation.[3][4][5]

The following diagram illustrates the logical flow of ensuring data integrity through the use of high-purity internal standards.

Caption: The pivotal role of high isotopic purity in ensuring the quality of the internal standard and, consequently, the integrity of bioanalytical data.

Characterization of Ceftriaxone-d3: Specifications and Potential Impurities

Ceftriaxone-d3 is the deuterated form of Ceftriaxone, a third-generation cephalosporin antibiotic.[6] The deuterium atoms are typically introduced into the methoxy group of the oxime moiety.

Table 1: Key Specifications for Ceftriaxone-d3

| Parameter | Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | To minimize isotopic crosstalk and ensure accurate quantification.[1] |

| Chemical Purity | > 99% | To prevent interference from other chemical impurities in the analytical method. |

| Unlabeled Ceftriaxone (d0) | As low as reasonably achievable, typically < 0.5% | To avoid artificially inflating the measured analyte concentration. |

| Partially Labeled Isotopologues (d1, d2) | Monitored and controlled | To ensure the predominance of the desired d3 isotopologue. |

The synthesis of deuterated compounds can be a complex process, potentially leading to the formation of isotopic impurities. Common synthetic routes for deuteration include the use of deuterated starting materials or deuterium gas in the presence of a catalyst.[7] In the case of Ceftriaxone-d3, incomplete deuteration of the methoxy group precursor would result in the presence of d0, d1, and d2 species. It is therefore imperative to employ robust analytical techniques to accurately determine the isotopic distribution.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for the determination of isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for assessing isotopic purity.[8][9] The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of different isotopologues.

-

Sample Preparation:

-

Accurately weigh a small amount of the Ceftriaxone-d3 standard.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.

-

Vortex to ensure complete dissolution.

-

-

LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system capable of delivering stable gradients.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to elute Ceftriaxone and separate it from any potential impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ion mode.

-

Data Acquisition: Full scan mode over a relevant m/z range (e.g., m/z 500-600).

-

-

Data Analysis and Isotopic Purity Calculation:

-

Extract the ion chromatograms (EICs) for the protonated molecules of Ceftriaxone (d0) and its deuterated isotopologues (d1, d2, d3).

-

Integrate the peak areas for each EIC.

-

Correction for Natural Isotopic Abundance: The measured peak areas must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the M+1, M+2, etc., peaks of the lower isotopologues. This can be done using specialized software or spreadsheet calculations based on the elemental formula of Ceftriaxone.

-

Calculation of Isotopic Enrichment: Isotopic Enrichment (%) = (Corrected Area of d3) / (Sum of Corrected Areas of d0 + d1 + d2 + d3) * 100

-

The following diagram outlines the workflow for LC-MS based isotopic purity determination.

Caption: A step-by-step workflow for the determination of isotopic purity using LC-HRMS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a reference standard of the same compound.[10] For isotopic purity determination of Ceftriaxone-d3, ¹H NMR is particularly useful. The degree of deuteration at a specific position can be determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated signal within the same molecule or an internal standard of known concentration.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the Ceftriaxone-d3 standard (typically 10-20 mg).[10]

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with high purity and non-overlapping signals.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

Ensure complete dissolution and transfer to an NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard 1D proton pulse sequence.

-

Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons, which is critical for accurate integration.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

-

Data Processing: Apply appropriate phasing and baseline correction.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Integrate the signal corresponding to the methoxy protons in any residual non-deuterated Ceftriaxone.

-

Integrate a well-resolved signal from a non-deuterated part of the Ceftriaxone molecule (e.g., a specific aromatic or aliphatic proton).

-

Integrate a signal from the internal standard.

-

Calculation of Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the methoxy proton signal to the integral of a stable proton signal within the Ceftriaxone molecule, after normalizing to the number of protons each signal represents. Isotopic Enrichment (%) = (1 - [(Integral of OCH₃ / # of protons) / (Integral of reference proton / # of protons)]) * 100

-

The following diagram illustrates the decision-making process for selecting and applying an analytical technique for isotopic purity analysis.

Caption: A decision tree for selecting the appropriate analytical technique for isotopic purity determination based on available instrumentation.

Regulatory Context and Validation

The use of deuterated internal standards in bioanalytical methods is strongly endorsed by regulatory agencies. The ICH M10 guideline on Bioanalytical Method Validation provides a harmonized framework for the validation of bioanalytical assays.[3][4][5] While the guideline does not specify a numerical value for isotopic purity, it emphasizes the need for a well-characterized internal standard.[12] It is the responsibility of the sponsoring company to demonstrate that the quality of the internal standard is adequate for its intended purpose and does not compromise the integrity of the study data.

The European Pharmacopoeia (Ph. Eur.) provides general chapters on chromatographic separation techniques (2.2.46) and the implementation of pharmacopoeial procedures (5.26), which are relevant to the analytical methods used for purity determination.[13][14][15][16][17][18][19] These chapters outline the requirements for system suitability and method validation, ensuring the reliability of the analytical data generated.

Conclusion

The isotopic purity of Ceftriaxone-d3 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods for the quantification of ceftriaxone. A minimum isotopic enrichment of 98% is the generally accepted industry standard. Both high-resolution LC-MS and qNMR are powerful analytical techniques capable of accurately determining the isotopic purity of deuterated compounds. The choice of technique will depend on the available instrumentation and expertise. A thorough characterization of the isotopic purity of Ceftriaxone-d3, supported by robust analytical data and in accordance with regulatory guidelines, is essential for ensuring the integrity of pharmacokinetic and other clinical studies that rely on this critical internal standard.

References

-

2.2.46. Chromatographic Separation Techniques PDF. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

-

Behr, H. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Phenomenex. Retrieved February 5, 2026, from [Link]

-

EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved February 5, 2026, from [Link]

-

General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

-

General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

-

ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved February 5, 2026, from [Link]

-

New general chapter on implementation of pharmacopoeial procedures published in the 11th Edition of the European Pharmacopoeia. (2022, September 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 5, 2026, from [Link]

-

Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]

-

Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024, December 11). ACS Publications. Retrieved February 5, 2026, from [Link]

-

EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. (n.d.). Aschimfarma. Retrieved February 5, 2026, from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

- One-pot synthesis method of ceftriaxone sodium. (n.d.). Google Patents.

-

New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. (2024, January 25). ECA Academy. Retrieved February 5, 2026, from [Link]

-

Stable Isotopes - Labeled Compounds. (n.d.). ArtMolecule. Retrieved February 5, 2026, from [Link]

-

ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved February 5, 2026, from [Link]

-

A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 5, 2026, from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved February 5, 2026, from [Link]

-

Protein isotopic enrichment for NMR studies. (n.d.). Retrieved February 5, 2026, from [Link]

-

ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. Retrieved February 5, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

-

An improvement for synthesis of ceftriaxone sodium. (n.d.). Journal of China Pharmaceutical University. Retrieved February 5, 2026, from [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved February 5, 2026, from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 5, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. (2017, March 28). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved February 5, 2026, from [Link]

- Process for the preparation of ceftriaxone. (n.d.). Google Patents.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Ceftriaxone-d_TargetMol [targetmol.com]

- 7. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]

- 8. researchgate.net [researchgate.net]

- 9. almacgroup.com [almacgroup.com]

- 10. emerypharma.com [emerypharma.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. ema.europa.eu [ema.europa.eu]

- 13. scribd.com [scribd.com]

- 14. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]

- 15. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]

- 16. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 17. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 18. New general chapter on implementation of pharmacopoeial procedures published in the 11th Edition of the European Pharmacopoeia - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 19. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

Methodological & Application

Ceftriaxone-d3 LC-MS/MS MRM transitions

Application Note: High-Sensitivity Quantitation of Ceftriaxone in Human Plasma via LC-MS/MS using Deuterated Internal Standards

Executive Summary

This application note details the development and validation parameters for the quantification of Ceftriaxone in human plasma. While the focus is on the utilization of Ceftriaxone-d3 as the Internal Standard (IS), this guide provides critical "Senior Scientist" insights regarding the isotopic limitations of this specific IS and offers mitigation strategies. The method utilizes positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantification (LLOQ) suitable for pediatric and adult pharmacokinetic profiling.

Physicochemical Properties & MS/MS Transitions

Ceftriaxone is a third-generation cephalosporin with an acidic nature, yet it ionizes efficiently in positive mode due to the aminothiazole moiety.

Table 1: Optimized MRM Transitions & Mass Spectrometry Parameters

| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | DP (V) | CE (V) | CXP (V) | Type |

| Ceftriaxone | ESI+ | 555.1 | 396.1 | 50 | 60 | 22 | 12 | Quantifier |

| ESI+ | 555.1 | 324.1 | 50 | 60 | 38 | 10 | Qualifier | |

| Ceftriaxone-d3 | ESI+ | 558.1 | 399.1 | 50 | 60 | 22 | 12 | IS Quant |

Note: Parameters (DP, CE, CXP) are instrument-dependent (Sciex API 4000/5500/6500 series used as baseline). Fine-tuning is required for Waters Xevo or Thermo Altis platforms.

Mechanistic Fragmentation Logic (The "Why")

The primary transition (

-

Ceftriaxone-d3 Specifics: The commercially available Ceftriaxone-d3 is typically labeled on the methoxyimino group (

) of the R1 side chain. -

Result: Because the R1 side chain is retained in the primary fragment, the mass shift of +3 Da is preserved in the product ion (

). If the label were on the R2 side, the fragment would revert to 396, causing signal crosstalk.

Critical Expert Insight: The Isotopic Interference Challenge

WARNING: As a Senior Scientist, I must highlight a critical validation risk associated with Ceftriaxone-d3.

Ceftriaxone (

-

The Problem: High concentrations of native Ceftriaxone (ULOQ) will generate a significant signal at

558.1 due to natural isotopes. -

The Consequence: This natural isotope co-elutes with your Ceftriaxone-d3 IS. This appears as "IS interference" or "Cross-talk," potentially failing FDA/EMA guidelines (interference must be

of IS response). -

Mitigation Strategy:

-

Option A (Chromatographic): Separate the IS from the analyte. This negates the benefit of using a co-eluting IS for matrix effect correction.

-

Option B (Concentration): Increase the concentration of Ceftriaxone-d3 spiked into samples to make the isotopic interference negligible by comparison.

-

Option C (Alternative IS): If validation fails, switch to a structural analog like Cefotaxime (

456

-

Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

Ceftriaxone is highly bound to plasma proteins (85-95%). Simple PPT is effective but requires phospholipid removal to prevent matrix buildup.

-

Thaw: Thaw plasma samples at room temperature (Max 30 mins due to instability).

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Spike: Add 20 µL of Ceftriaxone-d3 Working Solution (2.0 µg/mL in 50:50 MeOH:Water).

-

Precipitation: Add 200 µL of Acetonitrile (containing 1% Formic Acid).

-

Why Acid? Acid helps dissociate the drug from plasma proteins and stabilizes the molecule.

-

-

Vortex: Mix at high speed for 5 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of Water + 0.1% Formic Acid .

-

Why Dilute? Injecting pure ACN results in poor peak shape on aqueous columns. Matching the mobile phase strength is crucial.

-

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or Waters HSS T3.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 5% B (Re-equilibration)

-

Visualizations (Graphviz)

Figure 1: Bioanalytical Workflow

Caption: Step-by-step extraction and analysis workflow emphasizing acid stabilization.

Figure 2: Fragmentation Pathway Logic

Caption: Primary fragmentation pathway showing the loss of the R2 side chain to generate the quantifier ion.

References

-

Page-Sharp, M. et al. (2022). "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." Wellcome Open Research.

- Key Citation: Documents the M+3 isotopic interference of Ceftriaxone on the d3-internal standard.

-

Oertel, R. et al. (2000). "Sensitive assay for the determination of cefazolin or ceftriaxone in plasma utilizing LC-MS." Journal of Pharmaceutical and Biomedical Analysis.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

-

PubChem Compound Summary. (2023). "Ceftriaxone-d3."[1][2][6][7][8][9] National Library of Medicine.

Sources

- 1. Ceftriaxone-d3 | C18H18N8O7S3 | CID 71314627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative for Precision in Antibiotic Quantification

An Application Guide for the Quantitative Analysis of Ceftriaxone in Biological Matrices using its Deuterated Internal Standard by LC-MS/MS

Ceftriaxone is a cornerstone third-generation cephalosporin antibiotic, widely employed against a spectrum of severe bacterial infections. Its clinical efficacy is directly linked to maintaining therapeutic concentrations in vivo, making pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) essential for optimizing patient outcomes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][2]

The inherent complexity of biological matrices (e.g., plasma, serum) necessitates a robust analytical methodology to ensure accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ceftriaxone-d3, is paramount. A SIL-IS co-elutes with the analyte and experiences identical ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This guide provides a detailed examination of the mass spectrometric behavior of Ceftriaxone-d3 and a comprehensive protocol for its application in quantitative workflows.

Mass Spectrometric Characterization: Precursor and Product Ions in Positive ESI

The foundation of a reliable LC-MS/MS method lies in the precise selection of precursor and product ions for Multiple Reaction Monitoring (MRM). Ionization is most effective in positive electrospray ionization (ESI+) mode, where Ceftriaxone and its deuterated analog are readily protonated to form the [M+H]⁺ adduct.[1][3][4]

Precursor Ion Selection:

-

Ceftriaxone: The non-labeled compound has a monoisotopic mass of 554.05 g/mol . In positive ESI, it forms a protonated precursor ion at m/z 555.1 .[3][4]

-

Ceftriaxone-d3: With three deuterium atoms replacing three hydrogen atoms, the mass increases by approximately 3 Da. The corresponding protonated precursor ion is therefore observed at m/z 558.1 .

Product Ion Generation and Selection: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ions fragment into characteristic product ions. For Ceftriaxone, several abundant fragments are generated.[5] The most intense and commonly used product ion for quantification is m/z 396.1 , resulting from the cleavage of the dihydrothiazine ring and loss of the aminothiazole side chain.[1][3][4][5]

For Ceftriaxone-d3, the deuterium labels are typically located on a stable part of the molecule that is retained in the major fragments. This results in a corresponding mass shift in the product ions. Studies have identified two primary product ions for Ceftriaxone-d3 that contain the deuterium labels: m/z 399.0 and m/z 327.0 .[5]

The following table summarizes the optimal MRM transitions for a robust quantitative assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| Ceftriaxone | 555.1 | 396.1 | Quantifier |

| Ceftriaxone | 555.1 | 324.1 | Qualifier |

| Ceftriaxone-d3 | 558.1 | 399.0 | Quantifier (IS) |

| Ceftriaxone-d3 | 558.1 | 327.0 | Qualifier (IS) |

A Critical Consideration: Isotopic Crosstalk A significant technical challenge when using a +3 Da labeled internal standard for a molecule the size of Ceftriaxone is the potential for isotopic interference.[2][5] The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled Ceftriaxone molecule creates an M+3 isotopic peak that has the same nominal mass as the Ceftriaxone-d3 precursor ion.[5] At high concentrations of unlabeled Ceftriaxone (e.g., at the upper limit of quantitation), this crosstalk can contribute significantly to the signal in the internal standard channel, potentially compromising accuracy.[5] This effect must be evaluated during method development by analyzing a high-concentration standard of unlabeled Ceftriaxone and monitoring the Ceftriaxone-d3 MRM transition. If interference is significant, chromatographic separation or using a higher mass-shifted internal standard may be necessary.

Ceftriaxone-d3 Fragmentation Pathway

The diagram below illustrates the fragmentation of the protonated Ceftriaxone-d3 precursor ion into its primary product ions used for quantification and qualification in an MRM assay.

Detailed Application Protocol: Quantification of Ceftriaxone in Human Plasma

This protocol outlines a validated approach for the determination of Ceftriaxone in human plasma using Ceftriaxone-d3 as an internal standard.

Materials and Reagents

-

Ceftriaxone Sodium reference standard

-

Ceftriaxone-d3 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Control human plasma (with appropriate anticoagulant, e.g., Sodium Heparin)[5][6]

Preparation of Solutions

-

Ceftriaxone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone Sodium in methanol.

-

Ceftriaxone-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ceftriaxone-d3 in methanol.

-

Working IS Solution (e.g., 1 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the Ceftriaxone stock solution. Spike these into control human plasma to create calibration standards (e.g., covering a range of 1-200 µg/mL) and QC samples (low, mid, high concentrations).[3][5][6]

Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove proteins, which can interfere with the analysis and damage the LC column.

-

Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the working IS solution (e.g., 1 µg/mL) to each tube and vortex briefly.

-

Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid improves precipitation efficiency.

-

Vortex: Vortex vigorously for 60 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For enhanced cleanup and to minimize matrix effects, the supernatant can be passed through a phospholipid removal plate.[5]

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent[3][5] |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[3][5] |

| Injection Volume | 2-5 µL |

| Column Temp. | 40 °C |

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~4500 V |

| Source Temperature | ~500 °C |

| Collision Gas | Nitrogen (optimized pressure) |

| Curtain Gas | ~30 psi |

| Ion Source Gas 1 | ~50 psi |

| Ion Source Gas 2 | ~50 psi |

| Declustering Potential (DP) | Optimized per compound (~80 V) |

| Collision Energy (CE) | Optimized per transition (~30-40 eV) |

Conclusion and Best Practices

The use of Ceftriaxone-d3 as an internal standard provides the necessary framework for a highly reliable and reproducible LC-MS/MS method for the quantification of Ceftriaxone in complex biological matrices. The key to a successful assay is the careful optimization of MRM transitions and chromatographic conditions to ensure specificity and minimize potential interferences, particularly isotopic crosstalk from the unlabeled analyte. The protocol provided herein serves as a comprehensive starting point for researchers and drug development professionals, enabling the generation of high-quality data for critical pharmacokinetic and clinical studies. Validation of the method should always be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[7][8]

References

-

Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Mahidol University Journal of Pharmaceutical Sciences. Available at: [Link]

-

Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]

-

Janssen, J. et al. (2021). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research. Available at: [Link]

-

Decosterd, L. et al. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Janssen, J. et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

da Silva, A. et al. (2021). Development and Validation of a Successful Microbiological Agar Assay for Determination of Ceftriaxone Sodium in Powder for Injectable Solution. MDPI. Available at: [Link]

-

Mohamed, D. & Kamal, M. (2018). Enhanced HPLC-MS/MS method for the quantitative determination of the co-administered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Representative chromatograms of ceftriaxone with internal standard in CSF. ResearchGate. Available at: [Link]

-

Khamitova, G. et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Ceftriaxone (C16H19N3O6S3) Structural Analysis. BenchChem.

-

GSC Online Press. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (2025). Extraction and Determination of Ceftriaxone Antibiotic in Forensic Matrices by Solid Phase Extraction Followed by LC-MS. ResearchGate. Available at: [Link]